1,3-Bis(chlorodifluoromethyl)benzene
Overview
Description
1,3-Bis(chlorodifluoromethyl)benzene is a synthetic organic compound with the molecular formula C8H4Cl2F4This compound is a member of the organochlorides family and is characterized by the presence of two chlorodifluoromethyl groups attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,3-Bis(chlorodifluoromethyl)benzene typically involves the chlorination of 1,3-bis(difluoromethyl)benzene. One common method includes the use of chlorodifluoromethane (ClCF2H) as a reagent . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium fluoride (KF). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield 1,3-bis(difluoromethyl)benzene, while oxidation may produce corresponding carboxylic acids or ketones .
Scientific Research Applications
1,3-Bis(chlorodifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Bis(chlorodifluoromethyl)benzene exerts its effects involves the interaction of its chlorodifluoromethyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chlorodifluoromethyl)benzene: Similar in structure but with the chlorodifluoromethyl groups in the para position.
1,3-Bis(difluoromethyl)benzene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
1,3-Bis(chlorodifluoromethyl)benzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. This makes it a versatile intermediate in the synthesis of various fluorinated compounds and materials .
Properties
IUPAC Name |
1,3-bis[chloro(difluoro)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(11,12)5-2-1-3-6(4-5)8(10,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNGWKZQZMIHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)Cl)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381290 | |
Record name | 1,3-Bis(chlorodifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52695-47-3 | |
Record name | 1,3-Bis(chlorodifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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